

An In-Depth Technical Guide to the Chemical Properties of 2,7-Dimethylnaphthalene

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Compound of Interest

Compound Name: 2,7-Dimethylnaphthalene

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Introduction

2,7-Dimethylnaphthalene is an aromatic hydrocarbon with the chemical formula $C_{12}H_{12}$. It is one of the ten isomers of dimethylnaphthalene, which are polycyclic aromatic hydrocarbons (PAHs) consisting of a naphthalene backbone with two methyl group substituents. This document provides a comprehensive overview of the chemical and physical properties of **2,7-dimethylnaphthalene**, along with detailed experimental protocols for its synthesis and analysis. Its metabolic fate is also discussed, providing valuable information for researchers in toxicology and drug development.

Chemical and Physical Properties

2,7-Dimethylnaphthalene is a white to almost white crystalline solid at room temperature.^[1] It is characterized by its high stability and is insoluble in water but soluble in many organic solvents.^[2] A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₂	[1][3][4][5]
Molecular Weight	156.22 g/mol	[1][3][4][5]
CAS Number	582-16-1	[3][4]
Appearance	White to almost white powder or flakes	[1]
Melting Point	94-97 °C	[2][6][7]
Boiling Point	263 °C	[2][6][7]
Density	1.0 g/cm ³	[2]
Flash Point	110.5 °C	[2]
Water Solubility	Insoluble	[1][2]
LogP (Octanol/Water Partition Coefficient)	4.3	[8]

Spectroscopic Data

The structural elucidation of **2,7-dimethylnaphthalene** is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **2,7-dimethylnaphthalene** provide detailed information about its molecular structure. The chemical shifts are indicative of the electronic environment of the protons and carbon atoms.

¹H NMR (in CDCl₃):[3]

- δ 7.65 (d, 2H, J = 8.0 Hz): Aromatic protons adjacent to the methyl-substituted carbons.
- δ 7.50 (s, 2H): Aromatic protons at positions 1 and 8.

- δ 7.22 (d, 2H, J = 8.0 Hz): Aromatic protons adjacent to the unsubstituted carbons.
- δ 2.49 (s, 6H): Protons of the two methyl groups.

^{13}C NMR (in CDCl_3):^[3]

- δ 135.4: Quaternary carbons of the naphthalene ring where the two rings are fused.
- δ 134.0: Aromatic carbons to which the methyl groups are attached.
- δ 130.0: Aromatic carbons at positions 4 and 5.
- δ 127.4: Aromatic carbons at positions 3 and 6.
- δ 127.2: Aromatic carbons at positions 1 and 8.
- δ 126.3: Aromatic carbons at positions 4a and 8a.
- δ 21.7: Carbons of the two methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of **2,7-dimethylnaphthalene** exhibits characteristic absorption bands corresponding to the vibrations of its functional groups.

Wavenumber (cm^{-1})	Vibrational Mode
3100-3000	Aromatic C-H stretch
3000-2850	Aliphatic C-H stretch (from methyl groups)
1600-1585	Aromatic C-C stretch (in-ring)
1500-1400	Aromatic C-C stretch (in-ring)
900-675	Aromatic C-H out-of-plane bend

Mass Spectrometry (MS)

The electron ionization mass spectrum of **2,7-dimethylnaphthalene** shows a prominent molecular ion peak (M^+) at m/z 156, corresponding to its molecular weight.[3] Significant fragmentation peaks are observed at m/z 141, resulting from the loss of a methyl group, and at m/z 115.

Experimental Protocols

Synthesis of 2,7-Dimethylnaphthalene

A common and efficient method for the synthesis of **2,7-dimethylnaphthalene** involves the nickel-catalyzed coupling of an aryl O-carbamate with a Grignard reagent.[6]

Materials:

- 2,7-Dihydroxynaphthalene
- Pyridine
- N,N-Diethylcarbamoyl chloride
- Methylmagnesium bromide (3 M in diethyl ether)
- [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [$NiCl_2(dppp)$]
- Diethyl ether
- Hydrochloric acid (6 M)
- Sodium sulfate
- Ethanol (95%)

Procedure:

- Step 1: Synthesis of 2,7-Bis(diethylcarbamoyloxy)naphthalene:
 - To a solution of 2,7-dihydroxynaphthalene in pyridine, add N,N-diethylcarbamoyl chloride and heat the mixture.

- After the reaction is complete, cool the mixture and add hydrochloric acid to precipitate the product.
- Filter, wash with water, and dry the crude product. Recrystallize from ethanol/water to obtain pure 2,7-bis(diethylcarbamoyloxy)naphthalene.
- Step 2: Nickel-Catalyzed Coupling:
 - To a solution of 2,7-bis(diethylcarbamoyloxy)naphthalene and $\text{NiCl}_2(\text{dppp})$ in diethyl ether, add methylmagnesium bromide dropwise.
 - Stir the reaction mixture until completion, as monitored by thin-layer chromatography.
 - Quench the reaction with hydrochloric acid.
 - Separate the organic layer, wash with hydrochloric acid, water, and brine, and then dry over sodium sulfate.
 - Evaporate the solvent and recrystallize the crude product from ethanol to yield pure **2,7-dimethylnaphthalene**.

An alternative patented method involves a multi-step process starting from 5-p-tolylpentene-2, which is converted to 1,7-dimethyltetralin, followed by dehydrogenation and isomerization to yield **2,7-dimethylnaphthalene**.^[9] Another synthetic approach starts from o-xylene and butadiene.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of dimethylnaphthalene isomers.^[3]

- Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is typically used.
- Carrier Gas: Helium is commonly used as the carrier gas.
- Injection: A split/splitless injector is used.

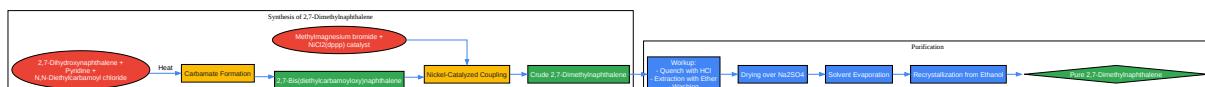
- Oven Program: A temperature gradient is employed to separate the isomers, for example, starting at a lower temperature and ramping up to a higher temperature.
- Detection: A mass spectrometer is used for detection, allowing for both qualitative and quantitative analysis based on mass spectra and retention times.

High-Performance Liquid Chromatography (HPLC): HPLC is another effective method for the analysis of PAHs, including **2,7-dimethylnaphthalene**.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[10\]](#)[\[11\]](#)

- Column: A C18 reversed-phase column is frequently used.
- Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.
- Detection: UV or fluorescence detectors are typically employed. Fluorescence detection offers higher sensitivity and selectivity for many PAHs.

Visualizations

Experimental Workflow for the Synthesis of 2,7-Dimethylnaphthalene

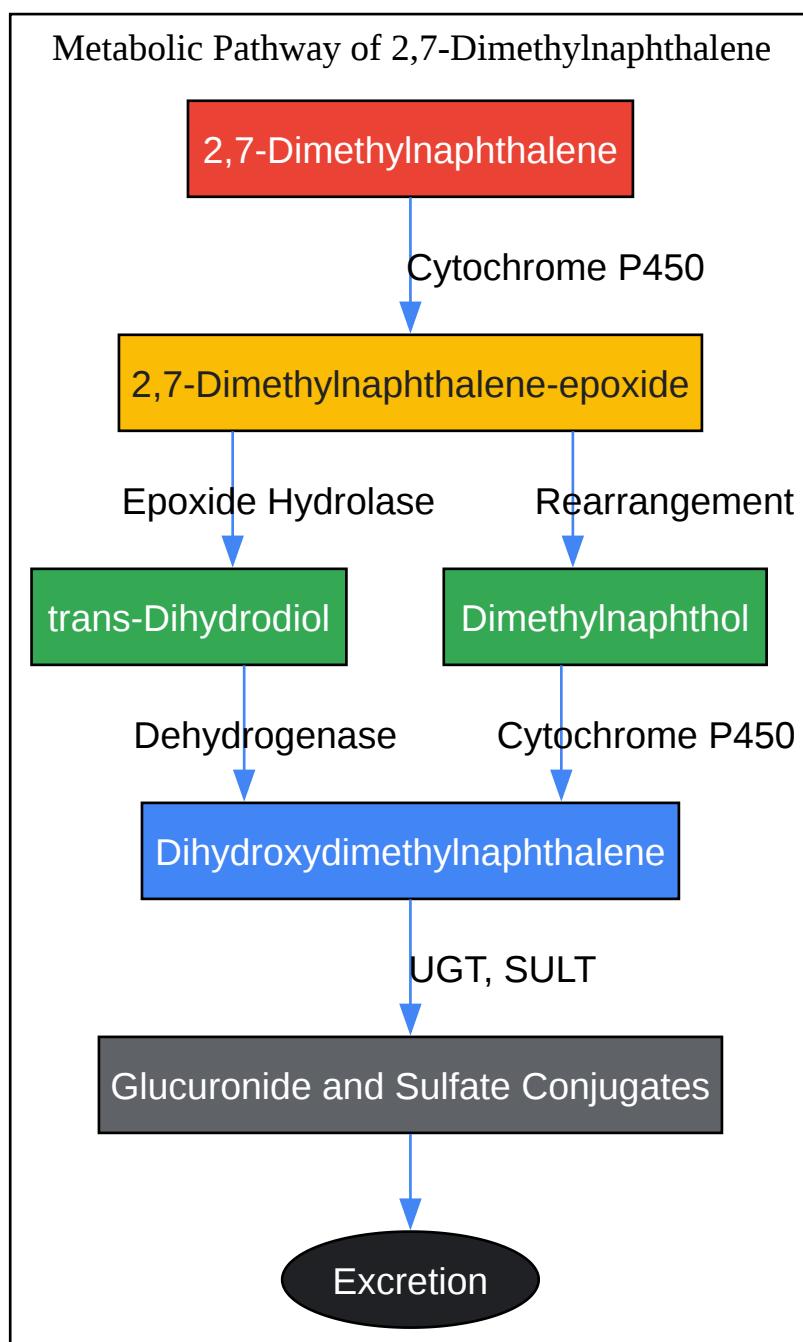


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Caption: Workflow for the synthesis and purification of **2,7-dimethylnaphthalene**.

Metabolic Pathway of 2,7-Dimethylnaphthalene

The metabolism of naphthalenes, including their dimethylated derivatives, is primarily mediated by the cytochrome P450 monooxygenase system in the liver.[1][11][12] The initial step involves the epoxidation of the aromatic ring, followed by enzymatic hydration to form a dihydrodiol, or rearrangement to a naphthol. Further metabolism can lead to the formation of dihydroxynaphthalenes and their conjugates, which are then excreted.



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Caption: Proposed metabolic pathway of **2,7-dimethylnaphthalene**.

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